2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-23-17-15(11(9-14(24)20-17)13-7-4-8-26-13)16(22-23)21-18(25)10-5-2-3-6-12(10)19/h2-8,11H,9H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHFSXDNCAYOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide (CAS Number: 1203097-03-3) belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 420.4 g/mol |
| CAS Number | 1203097-03-3 |
Synthesis
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions including condensation and cyclization. Recent studies have demonstrated methods for synthesizing derivatives with various substituents that enhance their biological activity. For instance, a combinatorial library was generated through trifluoracetic acid-catalyzed condensation of 5-aminopyrazoles and α-oxoketene dithioacetals .
Antimicrobial Activity
Research has indicated that compounds similar to 2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against Mycobacterium tuberculosis (MTB), with certain derivatives demonstrating significant inhibition in the Minimum Inhibitory Concentration (MIC) assays. For example, a related pyrazolo[3,4-b]pyridine derivative was evaluated for its binding affinity to pantothenate synthetase from MTB and showed potential as a lead compound for tuberculosis treatment .
Anti-inflammatory Activity
Pyrazolo[3,4-b]pyridine derivatives have also been investigated for their anti-inflammatory effects. In vitro assays measuring COX-2 inhibition revealed that some derivatives possess IC values comparable to established anti-inflammatory drugs like celecoxib. For instance, compounds with specific substitutions on the pyrazole ring demonstrated significant suppression of COX-2 activity .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity against target enzymes or pathogens. For example:
| Substitution Position | Effect on Activity |
|---|---|
| N(1) | Enhances binding affinity to MTBPS |
| C(3) | Increases anti-inflammatory potency |
| C(4) | Modulates selectivity towards COX enzymes |
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives in preclinical models:
- Tuberculosis Treatment : A study reported that a series of substituted pyrazolo[3,4-b]pyridines exhibited significant activity against drug-resistant strains of MTB in vitro. The most active compounds were further evaluated in vivo using murine models of tuberculosis .
- Anti-inflammatory Evaluation : Another investigation focused on the anti-inflammatory properties of these compounds using carrageenan-induced paw edema models in rats. The results indicated a marked reduction in inflammation comparable to standard treatments .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide exhibit significant antimicrobial activity. For instance, derivatives of pyrazolo[3,4-b]pyridine have shown effectiveness against various bacterial strains including Mycobacterium tuberculosis. The compound's structural features suggest potential efficacy against these pathogens.
A study evaluating substituted pyrazolo derivatives reported IC50 values ranging from 1.35 to 2.18 μM for compounds with similar structural motifs. These findings highlight the compound's potential as a lead candidate in the development of new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Research indicates that modifications in the pyrazolo[3,4-b]pyridine structure can enhance selectivity and potency against different cancer cell lines. For example, docking studies have demonstrated that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
The proposed mechanism of action for these compounds often involves the inhibition of key metabolic pathways or enzymes critical for cell division and survival in cancerous cells. This suggests that 2-chloro-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide could be developed into a potent anticancer agent with further research.
Case Studies
Case Study 1: Antitubercular Activity
A comprehensive evaluation of various substituted pyrazolo derivatives against Mycobacterium tuberculosis revealed promising results for certain compounds closely related to our target compound. These studies demonstrated significant antimicrobial activity and highlighted the potential for further development in treating tuberculosis.
Case Study 2: Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development and testing of the compound in clinical settings.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
A detailed comparison would typically involve:
- Structural analogs : Pyrazolo-pyridine derivatives with variations in substituents (e.g., substituents at position 4, benzamide modifications).
- Functional analogs : Compounds targeting similar biological pathways (e.g., kinase inhibitors like imatinib or dasatinib).
- Physicochemical properties : Solubility, logP, and stability under physiological conditions.
- Biological activity : IC50 values, selectivity, and pharmacokinetic profiles.
Example Data Table (Hypothetical):
| Compound Name | Core Structure | Key Substituents | IC50 (nM) | logP | Solubility (µg/mL) |
|---|---|---|---|---|---|
| Target Compound | Pyrazolo[3,4-b]pyridine | 4-(thiophen-2-yl), 2-Cl-benzamide | 15.2 | 3.8 | 12.5 |
| Analog A (no thiophene) | Pyrazolo[3,4-b]pyridine | 4-phenyl, 2-Cl-benzamide | 45.7 | 4.2 | 8.3 |
| Analog B (methyl-benzamide) | Pyrazolo[3,4-b]pyridine | 4-(thiophen-2-yl), 2-CH3-benzamide | 22.1 | 3.5 | 18.9 |
Research Findings (Hypothetical)
- Thiophene vs. Phenyl Substituents : The thiophene group in the target compound improves binding affinity (IC50 15.2 nM vs. 45.7 nM in Analog A), likely due to enhanced electronic interactions with target proteins.
- Chloro-substitution : The 2-chloro group on the benzamide increases metabolic stability compared to methyl-substituted analogs (e.g., half-life of 6.2 hours vs. 3.8 hours for Analog B).
Limitations and Need for Further Data
- X-ray crystallography to validate 3D structure and intermolecular interactions.
- In vitro/in vivo assays to compare pharmacological efficacy.
- Computational modeling (e.g., molecular docking) to rationalize structure-activity relationships.
Q & A
Q. How to analyze conflicting cytotoxicity data across cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
